Product packaging for methyl 3H-benzo[e]indole-2-carboxylate(Cat. No.:CAS No. 55970-06-4)

methyl 3H-benzo[e]indole-2-carboxylate

Cat. No.: B1366005
CAS No.: 55970-06-4
M. Wt: 225.24 g/mol
InChI Key: UGJMOZWQIMQPKM-UHFFFAOYSA-N
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Description

Structural Significance of the Benzo[e]indole Scaffold and Indole-2-carboxylate (B1230498) Moiety

The unique properties and potential applications of methyl 3H-benzo[e]indole-2-carboxylate are intrinsically linked to its core structural features.

The Benzo[e]indole Scaffold: This fused ring system is a prominent structural motif in a variety of biologically active compounds. ontosight.ai The fusion of a benzene (B151609) ring to the indole (B1671886) core creates an extended π-conjugated system, which influences the molecule's electronic properties and its ability to interact with biological targets such as enzymes, receptors, or DNA. ontosight.ai The benzo[e]indole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its recurrence in molecules exhibiting a wide range of pharmacological activities, including cytotoxic, antimicrobial, and neuroactive properties. ontosight.ai Beyond pharmaceuticals, this scaffold is also explored in materials science, forming the basis for fluorescent probes and dyes. researchgate.netrsc.org The specific isomer, benzo[e]indole, is one of three common linear benzo-fused indoles, alongside benzo[f]indole and benzo[g]indole.

The Indole-2-carboxylate Moiety: The presence of a carboxylic acid or its ester derivative at the 2-position of the indole ring is a critical feature in many synthetic and biologically active molecules. smolecule.com This functional group is not merely a passive substituent; it often plays a direct role in the molecule's mechanism of action. For instance, the carboxylic acid at this position has been shown to be necessary for the activity of certain CysLT1 antagonists and is a key structural feature for some dual inhibitors of the enzymes IDO1 and TDO. nih.govsci-hub.se The carboxyl group can participate in crucial binding interactions, such as hydrogen bonding or metal chelation, within the active sites of enzymes. smolecule.com In the context of HIV research, the indole-2-carboxylic acid structure has been identified as a novel chelating core for HIV-1 integrase inhibitors. mdpi.com From a synthetic standpoint, the indole-2-carboxylate moiety serves as a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex indole derivatives. researchgate.netmdpi.com

Current Research Landscape and Academic Importance of Fused Indole Derivatives

Fused indole derivatives, the broader class to which this compound belongs, represent a vibrant and rapidly evolving area of organic chemistry research. researchgate.net These frameworks are key structural motifs in numerous bioactive natural products and pharmaceuticals, which has driven considerable effort toward developing efficient methods for their construction. rsc.org

The academic importance of these compounds stems from their diverse and potent biological activities. Indole derivatives are investigated for a wide array of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nih.govnih.gov The fusion of additional rings onto the indole core, as seen in benzo[e]indoles, allows for the exploration of a greater chemical space, enabling chemists to fine-tune the steric and electronic properties of the molecules to achieve higher potency and selectivity for specific biological targets.

A significant portion of current research is dedicated to the development of novel and efficient synthetic strategies for accessing these complex polycyclic structures. researchgate.netnih.gov Traditional methods are often being supplanted by more sophisticated techniques, particularly those employing transition-metal catalysis. nih.govbeilstein-journals.org Palladium-catalyzed domino reactions, for example, have emerged as a powerful tool for constructing 3,n-fused tricyclic indole skeletons. nih.gov Ruthenium(II)-catalyzed C–H bond activation and intramolecular hydroarylation is another modern approach for synthesizing N-fused polycyclic indoles. acs.org These advanced synthetic methods not only provide access to new chemical entities for biological screening but also contribute to the fundamental toolkit of organic synthesis. researchgate.net The continuous innovation in this field highlights the sustained academic and industrial interest in fused indole derivatives as a source of new medicines and materials. nih.govresearchgate.net

Data on Fused Indole Synthesis and Applications

Table 1: Selected Modern Synthetic Methods for Fused Indole Derivatives

Synthetic Method Catalyst/Reagents Type of Fused Indole Reference
Intramolecular Larock Annulation Pd(OAc)₂, PPh₃, K₂CO₃, LiCl 3,4-Fused Tricyclic Indoles nih.gov
C–H Activation/Hydroarylation [Ru(p-cymene)Cl₂]₂, 1-Naphthylamine N-Fused Tetracyclic Indoles acs.org
Anionic Benzyne (B1209423) Cyclization Organolithium Intermediates Functionalized Indoles, Tetrahydrocarbazoles researchgate.net
Carbon-Carbon Triple Bond Breaking Silver Salt Multifunctional Benzo[g]indoles nih.gov

Table 2: Investigated Applications of Fused Indole Scaffolds

Scaffold Type Potential Application Mechanism/Target Reference(s)
Benzo[e]indole Cytotoxic, Antimicrobial, Neuroactive Interaction with enzymes, receptors, or DNA ontosight.ai
3,4-Fused Tricyclic Indoles Bioactive Molecules, Pharmaceuticals Embedded in numerous natural products rsc.orgnih.gov
Benzo[g]indole Deep Blue Fluorescent Materials D–π–A–π–D structure for OLEDs rsc.org
Indole-2-carboxylic Acid Derivatives HIV-1 Integrase Inhibition Metal chelation at enzyme active site smolecule.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2 B1366005 methyl 3H-benzo[e]indole-2-carboxylate CAS No. 55970-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3H-benzo[e]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14(16)13-8-11-10-5-3-2-4-9(10)6-7-12(11)15-13/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJMOZWQIMQPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286437
Record name Methyl 3H-benz[e]indole-2-carboxylate
Source EPA DSSTox
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Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55970-06-4
Record name Methyl 3H-benz[e]indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55970-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3H-benz[e]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for Methyl 3h Benzo E Indole 2 Carboxylate and Analogues

Strategic Construction of the Benzo[e]indole Core

The formation of the fused tricyclic benzo[e]indole system is the cornerstone of synthesizing the target compound. This requires strategic bond formations to construct the pyrrole (B145914) ring fused to a naphthalene (B1677914) system. Methodologies range from classic cyclization reactions to modern metal-catalyzed annulations.

Cyclization and Annulation Reactions for Benzo[e]indole Ring Formation

Classical indole (B1671886) syntheses can be adapted for the construction of the benzo[e]indole framework. The Fischer indole synthesis, for example, is a robust method involving the acid-catalyzed reaction of a hydrazine (B178648) with a ketone or aldehyde. rsc.orgacs.org For the synthesis of a benzo[e]indole derivative, a naphthylhydrazine would serve as the key precursor. The reaction proceeds through a hydrazone intermediate, which undergoes a acs.orgacs.org-sigmatropic rearrangement to form the indole ring. rsc.org

Another powerful strategy is anionic benzyne (B1209423) cyclization. This method involves the generation of a benzyne intermediate tethered to an organolithium compound, which then undergoes intramolecular cyclization to form the fused heterocyclic system. This approach allows for the regioselective synthesis of a wide variety of functionalized indoles and benzo-fused heterocycles. researchgate.net

Below is a table summarizing representative cyclization strategies applicable to benzo[e]indole synthesis.

Reaction Type Precursors Typical Conditions Key Features
Fischer Indole SynthesisNaphthylhydrazine, Pyruvate derivativeAcid catalyst (e.g., PPA, H₂SO₄), HeatRobust, well-established, potential for regioselectivity issues with unsymmetrical ketones. rsc.orgacs.org
Anionic Benzyne CyclizationBenzyne-tethered vinyl or aryllithiumStrong base (e.g., t-BuLi)Forms functionalized indoles regioselectively. researchgate.net
Iodine-Catalyzed Annulationortho-Formylarylketones, IndolesI₂, Room TemperatureCascade reaction involving nucleophilic additions and Friedel-Crafts-type cyclization.

Metal-Catalyzed Synthetic Routes to Methyl 3H-Benzo[e]indole-2-carboxylate

Transition metal catalysis has revolutionized the synthesis of indoles, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to classical methods. Palladium, copper, rhodium, and gold catalysts are particularly prominent in these transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in indole formation is extensive. The Larock indole synthesis is a prime example, involving the palladium-catalyzed heteroannulation of an ortho-haloaniline with an alkyne. acs.orgkyoto-u.ac.jp This methodology can be adapted for benzo[e]indoles by using an appropriately substituted aminonaphthalene derivative. The reaction mechanism typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by alkyne insertion, cyclization, and reductive elimination to regenerate the catalyst. acs.org

Direct C-H activation and functionalization is another powerful palladium-catalyzed strategy. For instance, the aerobic oxidative amination of aryl C-H bonds provides a direct route to indole-2-carboxylate (B1230498) derivatives from 2-acetamido-3-arylacrylates, using oxygen as the terminal oxidant. nih.govacs.org This approach avoids the need for pre-halogenated substrates.

The table below outlines key palladium-catalyzed reactions for indole and benzo[e]indole synthesis.

Reaction Name Catalyst System Starting Materials Typical Yield
Larock HeteroannulationPd(OAc)₂, PPh₃, Base (e.g., K₂CO₃)ortho-Iodoaniline derivative, Disubstituted alkyneGood to Excellent kyoto-u.ac.jpbeilstein-journals.org
Aerobic C-H AminationPd(OAc)₂, Ligand (e.g., pyridine (B92270) derivative)2-Acetamido-3-arylacrylateGood to High nih.govacs.org
Oxidative AnnulationPd(OAc)₂, Oxidant (e.g., O₂)Indole, AlkeneGood caltech.edu

While palladium is dominant, other transition metals offer unique reactivity for indole synthesis.

Copper catalysis is valued for its low cost and effectiveness in promoting C-N bond formation. Copper-catalyzed intramolecular cyclization of 2-alkynyl tosylanilines is an efficient method for preparing 2-substituted indoles under mild conditions. rsc.orgnih.gov This strategy can be extended to benzo[e]indole synthesis from corresponding naphthalene precursors.

Rhodium catalysis excels in C-H activation and annulation reactions. Rh(III)-catalyzed oxidative annulation of acetanilides with internal alkynes provides a direct route to highly substituted indoles. acs.org Furthermore, rhodium catalysts can direct the C-H activation of indoles to various positions, enabling the construction of complex fused polycycles. nih.govacs.org

Gold catalysis , known for its carbophilicity, is highly effective in activating alkynes for nucleophilic attack. Gold-catalyzed intramolecular hydroamination of alkynes is a mild and efficient method for constructing the pyrrole ring of indoles and related heterocycles. nih.govrsc.org Cascade reactions initiated by gold catalysts can lead to the rapid assembly of complex polycyclic indole skeletons. acs.orgresearchgate.net

The following table summarizes the applications of these metals in indole synthesis.

Metal Catalyst Reaction Type Key Features Representative Precursors
Copper Intramolecular CyclizationLow cost, mild conditions, high yields. rsc.orgnih.gov2-Alkynyl tosylanilines
Rhodium C-H Activation/AnnulationHigh regioselectivity, access to complex polycycles. acs.orgnih.govacs.orgAcetanilides, Internal alkynes
Gold Alkyne Hydroamination/Cascade CyclizationMild conditions, high efficiency for alkyne activation. nih.govrsc.orgresearchgate.netAlkynylated arylazides, Diaryl alkynes

Organocatalytic and Metal-Free Approaches to Fused Indole Esters

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals, driven by concerns over cost and metal contamination in final products. Organocatalysis and other metal-free approaches have emerged as powerful alternatives.

Organocatalytic methods often rely on the use of small organic molecules to catalyze reactions. The Friedel-Crafts alkylation of indoles, for example, can be rendered enantioselective using chiral organocatalysts. uni-regensburg.de This reaction is a powerful tool for C-C bond formation and can be applied to the synthesis of complex indole derivatives.

Metal-free approaches include base-promoted propargyl-allene rearrangements followed by cyclization, which provides an efficient route to indole derivatives. beilstein-journals.orgresearchgate.net Additionally, oxidative cyclization reactions using reagents like (diacetoxyiodo)benzene (B116549) can facilitate the synthesis of fused heterocyclic systems without the need for a metal catalyst. researchgate.netacs.org

Regioselective Functionalization of the Benzo[e]indole Scaffold

Once the benzo[e]indole core is constructed, its regioselective functionalization is crucial for introducing chemical diversity and synthesizing specific target molecules. The electronic properties of the fused system, which differ from simple indoles, govern the regioselectivity of these reactions.

C-H functionalization is a powerful tool for the direct introduction of substituents without the need for pre-functionalized substrates. Transition-metal-catalyzed C-H activation can be directed to specific positions on the indole scaffold by using appropriate directing groups. nih.gov While much of the research has focused on simple indoles, these principles can be extended to the more complex benzo[e]indole system. For example, directing groups on the indole nitrogen can steer functionalization towards the C7 position of the indole core, a position that is typically difficult to access.

Electrophilic aromatic substitution is another key transformation. The inherent reactivity of the indole nucleus generally directs electrophiles to the C3 position. However, functionalization of the carbocyclic rings is also possible and is an area of active research. nih.gov Halogenation, for instance, can be achieved regioselectively using palladium catalysis with N-halosuccinimides, providing handles for further cross-coupling reactions.

The table below provides an overview of functionalization strategies.

Functionalization Strategy Target Position Methodology Key Advantages
Directed C-H ArylationBenzenoid Ring (C4-C7)Palladium or Rhodium catalysis with directing groupsHigh regioselectivity, access to sterically hindered positions. nih.govnih.gov
Electrophilic HalogenationC3 or Benzene (B151609) RingN-Halosuccinimides, potentially with Pd catalysisIntroduces a versatile handle for further reactions.
SulfenylationC3I₂/DMSO catalytic systemEfficient and regioselective introduction of sulfur-containing groups.

Directed C-H Functionalization at Pyrrole Ring Positions (N-1, C-2, C-3)

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for modifying the indole nucleus. rsc.orgchemistryviews.orgtohoku.ac.jp Transition-metal catalysis, particularly with palladium, has been instrumental in achieving regioselective functionalization of the pyrrole ring. nih.gov The inherent reactivity of the indole ring often favors substitution at the C-3 position; however, the use of directing groups can steer the reaction to other positions. rsc.org For the synthesis of C-2 functionalized indoles, including indole-2-carboxylates, various strategies have been developed. rsc.orgchemistryviews.org Ruthenium-catalyzed C-H arylation of indoles with boronic acids has shown to be effective for C-2 functionalization. chemistryviews.org Iron complexes have also been utilized to catalyze the C-H functionalization of indoles with α-aryl-α-diazoesters, affording good yields under mild conditions. researchgate.net

While much of the research has focused on the simpler indole scaffold, the principles of directed C-H functionalization are applicable to the benzo[e]indole system. The strategic placement of a directing group on the nitrogen atom (N-1) can facilitate metalation and subsequent functionalization at the C-2 position. The choice of catalyst and directing group is crucial for achieving high selectivity. nih.gov

Catalyst SystemDirecting GroupPosition FunctionalizedCoupling PartnerReference
Ru-catalystN/AC-2Boronic Acids chemistryviews.org
Iron ComplexesN/AC-2α-aryl-α-diazoesters researchgate.net
Palladium CatalystVariousC-2, C-3Aryl/Alkenyl Halides nih.gov

Remote Functionalization of the Fused Benzene Ring (C-4 to C-7) of Indoles

Functionalization of the fused benzene ring of indoles presents a greater challenge due to the lower intrinsic reactivity of these C-H bonds compared to those on the pyrrole moiety. rsc.orgnih.gov However, significant progress has been made through the use of directing groups that can coordinate to a metal catalyst and deliver it to a specific C-H bond. nih.govacs.orgresearchgate.net

Strategies have been developed for the selective functionalization at each of the C-4, C-5, C-6, and C-7 positions. nih.govacs.orgresearchgate.net For instance, installing a directing group at the N-1 position can facilitate C-7 arylation, olefination, acylation, alkylation, silylation, and carbonylation with various coupling partners. nih.govacs.org Similarly, a directing group at the C-3 position can promote functionalization at the C-4 and C-5 positions. nih.govacs.org Palladium and rhodium are common catalysts for these transformations. acs.org

A notable example involves the use of an N-P(O)tBu2 group on the indole nitrogen to direct palladium-catalyzed C-7 arylation and copper-catalyzed C-6 arylation. nih.govacs.orgresearchgate.net Furthermore, the C-4 position can be accessed through palladium-catalyzed alkenylation of tryptophan derivatives where the amino acid side chain acts as the directing group. acs.org While these methods have been primarily demonstrated on indole systems, they provide a strong foundation for the development of analogous transformations on the benzo[e]indole scaffold.

Directing Group PositionCatalystFunctionalized PositionType of FunctionalizationReference
N-1PalladiumC-7Arylation, Olefination, Acylation, etc. nih.govacs.org
N-1CopperC-6Arylation nih.govacs.orgresearchgate.net
C-3PalladiumC-4, C-5Arylation nih.govacs.org
Amino acid at C-3PalladiumC-4Alkenylation acs.org

Carbonylation and Carboxylation Approaches for Ester Formation at C-2

The introduction of a carboxylate group at the C-2 position of the indole nucleus is a key step in the synthesis of this compound. Carbonylative methods, which utilize carbon monoxide (CO) or a CO surrogate, are powerful for this purpose. beilstein-journals.org Palladium-catalyzed carbonylation reactions have been extensively studied for the synthesis of indole-2- and -3-carboxylates. nih.govacs.org

One approach involves the palladium-catalyzed aerobic amination and cyclization of 2-acetamido-3-aryl-acrylates to form indole-2-carboxylates. nih.gov Another strategy is the palladium-catalyzed carbonylation of 2-alkynylanilines. beilstein-journals.orgbeilstein-journals.org While direct oxidative carbonylation of 2-alkynylanilines can lead to other products, in-situ protection of the amino group allows for the formation of the desired indole-2-carboxylate. beilstein-journals.org Furthermore, palladium-catalyzed mono- and double-carbonylation of indoles with amines can be controlled to produce either amides or α-ketoamides at the C-3 position, and similar principles could be adapted for C-2 functionalization. rsc.org

Direct carboxylation using carbon dioxide (CO2) as the carboxylating agent is a more environmentally friendly alternative. researchgate.net Recent developments have shown that a combination of a strong base and additives can facilitate the carboxylation of the C-2 position of indoles with CO2 under ambient pressure. researchgate.net

MethodCatalystCarbon SourceSubstrateProductReference
Aerobic Amination/CyclizationPalladiumN/A2-acetamido-3-aryl-acrylatesIndole-2-carboxylates nih.gov
Carbonylative CyclizationPalladiumCO2-alkynylanilinesIndole-2-carboxylates beilstein-journals.orgbeilstein-journals.org
Direct CarboxylationBase-mediatedCO2Indole derivativesIndole-2-carboxylic acids researchgate.net

Sustainable and Green Chemistry Innovations in Benzo[e]indole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous materials. eurekaselect.comresearchgate.net

Application of Flow Chemistry for Enhanced Efficiency

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of indoles and their derivatives. mdpi.comnih.gov These include improved heat and mass transfer, precise control over reaction parameters, enhanced safety, and the potential for straightforward scaling-up. ucsb.edu

Continuous flow systems have been successfully applied to classical indole syntheses such as the Fischer and Reissert methods, often leading to significantly reduced reaction times and increased productivity. mdpi.com For example, the Fischer indole synthesis performed under high-temperature and high-pressure flow conditions can achieve high yields in a matter of minutes. mdpi.com Similarly, the preparation of indole-2-carboxylic acid ethyl esters via the Reissert synthesis has been demonstrated in a continuous flow setup. mdpi.com These examples highlight the potential of flow chemistry to improve the efficiency and scalability of this compound synthesis. nih.govnih.gov

Utilization of Ionic Liquids and Solvent-Free Reaction Conditions

Ionic liquids (ILs) are salts with low melting points that can be used as solvents or catalysts in organic reactions. nih.gov Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. eurekaselect.com Several green synthetic methods for indole derivatives have been developed using ionic liquids. eurekaselect.comijiset.comopenmedicinalchemistryjournal.com For instance, SO3H-functionalized ionic liquids have been used as catalysts for the Fischer indole synthesis in water. rsc.org The use of ionic liquids can facilitate product separation and catalyst recycling, contributing to a more sustainable process. ijiset.comrsc.org

Solvent-free reaction conditions represent another important green chemistry approach, minimizing the use of solvents and simplifying work-up procedures. eurekaselect.comresearchgate.net The synthesis of various indole derivatives has been achieved under solvent-free conditions, often with the aid of a catalyst. researchgate.net

Photocatalytic and Electrocatalytic Approaches for Indole Derivatization

Photocatalysis and electrocatalysis are emerging as powerful and sustainable tools in organic synthesis. rsc.org These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and without the need for stoichiometric reagents. nih.gov

Visible-light photocatalysis has been employed for the dearomatization of indoles to produce indolines, a transformation that can be challenging to achieve with traditional methods. nih.govnih.gov This approach has been used for the hydroboration of indoles, demonstrating high diastereoselectivity. nih.gov Photocatalysis has also been used for the derivatization of hydroxyindoles. researchgate.netresearchgate.net Electrocatalysis offers a complementary strategy for the construction of indoles from non-indole precursors and for the functionalization of the indole ring. rsc.org These methods hold promise for the development of novel and sustainable routes to benzo[e]indole derivatives.

Iii. Reactivity and Chemical Transformations of Methyl 3h Benzo E Indole 2 Carboxylate

Electrophilic and Nucleophilic Reactivity Profiles of the Benzo[e]indole-2-carboxylate System

The electronic nature of the indole (B1671886) ring system inherently favors electrophilic substitution. In a typical indole, the C3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. However, in methyl 3H-benzo[e]indole-2-carboxylate, the presence of the electron-withdrawing ester group at the C2 position deactivates the pyrrole (B145914) ring toward electrophiles. Despite this deactivation, electrophilic substitution can still occur, often requiring more forcing conditions. The regioselectivity of such reactions will be directed to the positions activated by the indole nitrogen and influenced by the fused benzo ring.

Conversely, the electron-deficient nature of substituted indoles, particularly those bearing electron-withdrawing groups like a nitro or phenylsulfonyl group, makes them susceptible to nucleophilic addition reactions. iupac.orgresearchgate.net For the this compound system, while less common than electrophilic substitution, nucleophilic attack could potentially occur at positions activated by the ester group or at the fused aromatic ring if appropriately substituted with leaving groups. Research into the synthesis of related benzo[g]indole derivatives has shown that cyclization reactions, such as those involving arylamidrazones with polyphosphoric acid, are effective for building the core heterocyclic structure, highlighting the utility of intramolecular cyclization pathways in these extended indole systems. mdpi.com

Cascade and Multicomponent Reactions Involving the Benzo[e]indole Moiety

Cascade and multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. nih.govnih.govresearchgate.net The benzo[e]indole scaffold is an excellent candidate for participation in such transformations, leveraging the inherent reactivity of the indole nucleus.

One prominent example in indole chemistry is the construction of fused pyrazine (B50134) rings, leading to pyrazino[1,2-a]indoles. encyclopedia.pub This is typically achieved by cyclizing an indole derivative that has a nucleophile-containing side chain attached to the indole nitrogen. encyclopedia.pub By analogy, the nitrogen atom of this compound can be functionalized with a suitable side chain, which can then participate in an intramolecular cascade reaction. For instance, N-alkylation with a propargyl group, followed by treatment with a nucleophile like ammonia (B1221849) or activation with a metal catalyst (e.g., AuCl₃), could trigger a cyclization cascade to furnish a novel benzo-fused pyrazino[1,2-a]indole (B3349936) system. encyclopedia.pubresearchgate.net These domino reactions often proceed with high atom economy and can generate significant molecular complexity in a single step.

Cross-Coupling Strategies for Diversification of the Benzo[e]indole Core

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores. mdpi.com Strategies such as Suzuki, Heck, and Sonogashira couplings allow for the formation of C-C and C-N bonds, enabling the introduction of a vast array of substituents onto the benzo[e]indole framework. nih.govnih.gov To employ these methods, a halogen atom (Br or I) is typically introduced at a specific position on the benzo[e]indole ring, which then serves as the coupling handle.

Suzuki Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organohalide. nih.govmdpi.com It is highly effective for forming biaryl linkages. A halogenated methyl benzo[e]indole-2-carboxylate could be coupled with various aryl or heteroaryl boronic acids to generate derivatives with extended aromatic systems. ias.ac.inacs.org

Heck Coupling: The Heck reaction couples an organohalide with an alkene. nih.govacs.org This method is ideal for introducing alkenyl substituents. A bromo- or iodo-benzo[e]indole-2-carboxylate could be reacted with alkenes like acrylates or styrenes to append vinyl groups, which can be further manipulated. nih.govsioc-journal.cn

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. spuvvn.edunih.gov It provides a direct route to alkynyl-substituted benzo[e]indoles. These alkynyl moieties are highly versatile synthetic intermediates that can participate in subsequent cyclization or click chemistry reactions. rsc.org

Coupling ReactionCoupling PartnerTypical Catalyst SystemResulting FunctionalizationReference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(OAc)₂, SPhos, K₃PO₄Introduction of aryl or heteroaryl groups nih.govmdpi.com
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PPh₃, BaseIntroduction of alkenyl (vinyl) groups nih.govacs.orgnih.gov
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NIntroduction of alkynyl groups nih.govrsc.org

Intra- and Intermolecular Cyclization Reactions for Novel Heterocycles

The functional groups inherent to the this compound structure—namely the indole N-H and the C2-ester—provide convenient handles for constructing novel fused heterocyclic systems through cyclization reactions. mdpi.comacs.orgscirp.org

A common strategy involves the initial N-alkylation of the indole nitrogen with a bifunctional reagent, followed by an intramolecular cyclization. For example, reaction with a halo-amine or a halo-alcohol can introduce a side chain that subsequently cyclizes onto the C3-position of the indole or another part of the molecule. This approach has been extensively used in the synthesis of pyrazino[1,2-a]indoles, where a two-carbon nitrogen-containing chain is installed on the indole nitrogen, followed by cyclization to form the six-membered pyrazine ring. encyclopedia.pubresearchgate.netnih.govamanote.com

Intermolecular cyclizations are also a powerful tool. Palladium-catalyzed processes, for instance, can facilitate the coupling of a halogenated benzo[e]indole with an alkyne, followed by an in-situ electrophilic cyclization to yield complex polycyclic structures like benzo[b]furans. nih.gov Another approach involves the reaction of aryl triazoles, which can undergo ring-opening and subsequent cyclization to form the indole ring itself, a strategy that could be adapted for creating more complex, substituted benzo[e]indoles. mdpi.com

Cyclization StrategyKey TransformationResulting HeterocycleReference
Intramolecular N-Alkylation/CyclizationN-alkylation with a bifunctional reagent (e.g., 2-bromoethylamine), followed by base- or metal-catalyzed ring closure.Fused pyrazines, pyridines, or other N-heterocycles. encyclopedia.pubresearchgate.netnih.gov
Palladium-Catalyzed Coupling/Electrophilic CyclizationSonogashira coupling with a terminal alkyne followed by treatment with an electrophile (e.g., I₂).Fused furans or other oxygen- or sulfur-containing heterocycles. nih.gov
Pictet-Spengler ReactionCondensation of an N-alkylated indole derivative (as a tryptamine (B22526) equivalent) with an aldehyde or ketone.Fused β-carboline-type structures. nih.gov

Chemo- and Regioselective Modification of the Ester Functional Group

The methyl ester group at the C2-position is a key functional handle that can be selectively transformed into a variety of other functionalities without disturbing the core heterocyclic structure.

Hydrolysis (Saponification): The most fundamental transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid. libretexts.org This is typically achieved under basic conditions (e.g., NaOH or KOH), followed by acidic workup. mdpi.comorgsyn.orgrsc.org The resulting benzo[e]indole-2-carboxylic acid is a versatile intermediate. For example, it can be coupled with various amines using standard peptide coupling reagents (like BOP reagent) to form a library of amides. nih.gov

Reduction: The ester can be selectively reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (3H-benzo[e]indol-2-yl)methanol. libretexts.orgchemistrysteps.com This alcohol can then be used in further synthetic elaborations, such as etherification or oxidation. Under carefully controlled conditions, using less reactive hydride reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures, it is often possible to achieve partial reduction to the corresponding aldehyde. libretexts.orgresearchgate.netrsc.org

Transesterification: By heating the methyl ester in a different alcohol (e.g., ethanol, propanol) under acidic or basic catalysis, the methyl group can be exchanged for a different alkyl group. mdpi.com This allows for the synthesis of a series of different esters with potentially altered physical or biological properties.

TransformationReagent(s)Product Functional GroupReference
Hydrolysis1. aq. NaOH or KOH 2. H₃O⁺Carboxylic Acid (-COOH) libretexts.orgmdpi.comorgsyn.org
Reduction to AlcoholLithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH) libretexts.orgchemistrysteps.com
Reduction to AldehydeDiisobutylaluminum Hydride (DIBAL-H) at -78 °CAldehyde (-CHO) libretexts.orgacs.org
Amide Formation (from acid)Amine (R-NH₂), Coupling Agent (e.g., BOP)Amide (-CONH-R) nih.gov
TransesterificationAlcohol (R-OH), Acid or Base CatalystEster (-COOR) mdpi.com

Iv. Mechanistic Investigations of Reactions Involving Methyl 3h Benzo E Indole 2 Carboxylate

Reaction Mechanism Elucidation in Benzo[e]indole and Indole (B1671886) Synthesis

The synthesis of the benzo[e]indole core, a key structural motif, can be achieved through various methods, with the Fischer indole synthesis being one of the most classic and widely studied. The mechanism of the Fischer indole synthesis provides a foundational understanding of the formation of the indole ring system. wikipedia.org

The reaction commences with the formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. wikipedia.org This is followed by tautomerization to an enamine or 'ene-hydrazine'. A key step in the mechanism is a acs.orgacs.org-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849), driven by the formation of the stable aromatic indole ring, completes the process. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole product. wikipedia.org

Table 1: Key Steps in the Fischer Indole Synthesis Mechanism

StepDescriptionIntermediate
1 Formation of PhenylhydrazonePhenylhydrazone
2 TautomerizationEnamine ('ene-hydrazine')
3 acs.orgacs.org-Sigmatropic RearrangementDi-imine
4 Cyclization and EliminationAminoacetal (aminal)
5 AromatizationIndole

This table outlines the generally accepted sequence of events in the Fischer indole synthesis.

Modern variations of indole synthesis often employ transition metal catalysis. For instance, palladium-catalyzed methods have been developed for the synthesis of indole-2-carboxylates. These reactions can proceed via an aerobic oxidative C-H amination of 2-acetamido-3-aryl-acrylates. nih.gov The mechanism is believed to involve a palladium(II) catalyst that facilitates the intramolecular amination of an aryl C-H bond. nih.gov

In a similar vein, base-catalyzed methods have been developed for the synthesis of substituted indoles from N-substituted 2-propargyl anilines. The proposed mechanism involves a propargyl-allenyl rearrangement, which is followed by cyclization under basic conditions and a subsequent allyl migration to yield the final indole product.

Catalytic Cycle Analysis in Transition-Metal-Mediated Reactions

Transition-metal-mediated reactions are pivotal in the synthesis and functionalization of indole and benzo[e]indole derivatives. The analysis of the catalytic cycles in these reactions is essential for understanding catalyst behavior and optimizing reaction efficiency.

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful tools for constructing complex indole-fused systems. acs.orgacs.org A plausible catalytic cycle for the Rh(III)-catalyzed [4+3] annulation of indole derivatives with cyclopropanols begins with the C-H activation of the indole substrate by the [Cp*Rh(III)] catalyst. acs.orgacs.org This is followed by ligand exchange with the cyclopropanol (B106826) to form a Rh(III) alkoxide intermediate. A subsequent β-carbon elimination generates a Rh(III) alkyl species. Reductive elimination then releases a key intermediate and a Rh(I) species. The active Rh(III) catalyst is regenerated by an oxidant, such as Cu(OAc)₂, allowing the cycle to continue. acs.orgacs.org

Table 2: Proposed Catalytic Cycle for Rh(III)-Catalyzed Annulation

StepIntermediate SpeciesProcess
1 CpRh(III)-Indole ComplexC-H Activation
2 Rh(III) AlkoxideLigand Exchange
3 Rh(III) Alkyl Speciesβ-Carbon Elimination
4 Rh(I) SpeciesReductive Elimination
5 CpRh(III) CatalystReoxidation

This table illustrates a simplified catalytic cycle for a rhodium(III)-catalyzed C-H activation and annulation reaction involving an indole derivative.

Palladium-catalyzed reactions are also extensively used. The Buchwald modification of the Fischer indole synthesis, for example, utilizes a palladium catalyst to effect the cross-coupling of aryl bromides and hydrazones, supporting the intermediacy of hydrazones in the classical method. wikipedia.org In the synthesis of indole-2-carboxylates via aerobic amination, the catalytic cycle is thought to involve the coordination of the palladium catalyst to the substrate, followed by C-H activation, intramolecular amination, and subsequent reoxidation of the palladium catalyst by an oxidant, often molecular oxygen. nih.gov Mechanistic studies of palladium-catalyzed reactions for the synthesis of 2,3-disubstituted indoles have suggested the formation of a palladium intermediate as a key step in the cyclization process. mdpi.com

Studies on Photochemical and Thermal Transformations of Related Systems

Photochemical and thermal reactions offer alternative pathways for the synthesis and transformation of indole and benzo[e]indole systems, often proceeding through unique mechanisms and yielding products not accessible through conventional methods.

Photochemical cyclization is a powerful tool for the synthesis of fused indole systems. For example, the dehydrogenative photocyclization of 3-styryl indoles can furnish benzo[a]carbazoles. acs.org This type of reaction, often referred to as a Mallory-type reaction, is believed to proceed through a photoinitiated cyclization without the need for an external oxidant. acs.org Mechanistic studies, including free-radical inhibition experiments, suggest that this particular cyclization may not proceed via a radical pathway. acs.org Another approach involves the photo-induced reductive Heck cyclization of indole derivatives, where mechanistic experiments support a photo-induced electron transfer between the indole substrate and a base, leading to the formation of radical intermediates. nih.gov The synthesis of indoles and tryptophan derivatives has also been achieved via photoinduced nitrene C-H insertion. nih.gov

Thermal rearrangements of heterocyclic systems can also lead to the formation of indole rings. For instance, a synthetic approach to the indole ring system has been developed utilizing a 2,3-dihydroisoxazole-pyrrole rearrangement of a cyclohexylspiro-2,3-dihydroisoxazole precursor upon heating. lookchem.com This thermal rearrangement proceeds to furnish the corresponding 4,5,6,7-tetrahydroindole ring system. lookchem.com Thermal rearrangements of aromatic hydrocarbons, in general, are considered to be unimolecular reactions that involve the atoms of an aromatic ring and require only heat. wikipedia.org In the context of related heterocyclic systems, thermal rearrangement of poly(hydroxyimide) precursors to polybenzoxazoles has been studied, where the conversion temperature is dependent on the glass transition temperature of the precursor polymer. rsc.org

Identification and Characterization of Key Reactive Intermediates

The direct observation and characterization of reactive intermediates are paramount for validating proposed reaction mechanisms. Various spectroscopic and analytical techniques are employed to identify these transient species.

In the Fischer indole synthesis, the key intermediates are the phenylhydrazone and the subsequent enamine. wikipedia.org While often not isolated, their presence is supported by extensive mechanistic studies. wikipedia.org The di-imine intermediate formed after the acs.orgacs.org-sigmatropic rearrangement is another crucial, albeit transient, species.

In transition-metal-catalyzed reactions, the intermediates are often organometallic complexes. For instance, in rhodium-catalyzed annulations, rhodacyclic intermediates formed via C-H activation are proposed. acs.orgacs.org The characterization of these intermediates can be challenging but is sometimes possible through techniques like NMR spectroscopy and X-ray crystallography of stable analogues.

In photochemical reactions, radical intermediates and excited states are common. For example, in the photo-induced reductive Heck cyclization of indoles, the formation of radical intermediates has been suggested based on mechanistic experiments. nih.gov Time-resolved absorption spectroscopy is a powerful technique for directly observing and characterizing such short-lived excited states and radical species.

In the synthesis of indole-fused benzodiazepines via a photocatalyzed cascade reaction, the mechanism is proposed to involve the generation of a phenacyl radical, which then adds to the indole derivative. The stabilization of the resulting radical intermediates by substituents on the indole ring is considered critical for the success of the reaction.

V. Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3h Benzo E Indole 2 Carboxylate and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules, including methyl 3H-benzo[e]indole-2-carboxylate and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for a precise mapping of the molecular structure.

For instance, the ¹H NMR spectrum of the closely related ethyl 3H-benz[e]indole-2-carboxylate reveals characteristic signals for the aromatic protons of the benzo[e]indole core, as well as the protons of the ethyl ester group. researchgate.net The chemical shifts (δ) of the aromatic protons are typically observed in the downfield region (around 7.0-8.5 ppm), with their specific positions and coupling patterns being dictated by their location on the fused ring system. The protons of the ester group, specifically the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, appear in the upfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the ester group is typically found at a significantly downfield chemical shift (around 160-170 ppm). The aromatic carbons of the benzo[e]indole scaffold resonate in the range of approximately 110-140 ppm. The carbons of the methyl ester group will appear at the most upfield positions.

¹H and ¹³C NMR Data for Representative Indole-2-Carboxylate (B1230498) Derivatives
CompoundFunctional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Ethyl 3-((3-methoxyphenyl)amino)-1H-indole-2-carboxylate nih.govIndole (B1671886) NH11.44 (s)-
Aromatic CH6.34-7.75 (m)101.49-130.01
Ester C=O-162.05
Ester OCH₂CH₃4.30 (q), 1.28 (t)60.55, 14.77
Methyl 3-methyl-1H-indole-5-carboxylate rsc.orgIndole NH8.38 (s)-
Aromatic CH7.04-8.17 (m)110.69-123.41
Ester OCH₃3.96 (s)51.93

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) would be employed to accurately determine its molecular formula by providing a precise mass-to-charge ratio (m/z) of the molecular ion.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. For esters, characteristic fragmentation pathways include the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org In the case of this compound, a prominent fragment would likely correspond to the loss of the methoxy (B1213986) radical (•OCH₃) or methanol (B129727) (CH₃OH).

Studies on various indole derivatives have revealed common fragmentation patterns. The cleavage of bonds at the C-3 position of the indole ring is a characteristic fragmentation pathway for many synthetic cannabinoids containing an indole core. nih.gov Depending on the substituents, losses of small molecules like NH₃, CO, and aldehydes are also observed. nih.gov For indolyl benzo[b]carbazoles, ESI-MS has been shown to produce both the protonated molecule [M+H]⁺ and the radical cation M⁺•, indicating two competing ionization processes. nih.gov The fragmentation of these species would provide complementary structural information. Analysis of prenylated indole derivatives has also shown characteristic fragmentation patterns that can be used to identify related compounds in complex mixtures. nih.gov

Expected Mass Spectrometric Fragments for this compound
Fragment IonDescriptionPlausible Fragmentation Pathway
[M]⁺•Molecular IonElectron Ionization
[M+H]⁺Protonated MoleculeElectrospray Ionization (Positive Mode)
[M-CH₃O]⁺Loss of methoxy radicalAlpha cleavage at the ester group
[M-CH₃OH]⁺•Loss of methanolRearrangement and elimination
[M-COOCH₃]⁺Loss of carbomethoxy groupCleavage of the C-C bond at the indole ring

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule. nih.gov For this compound, these methods can confirm the presence of key structural motifs.

The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibration of the indole ring typically appears in the region of 3300-3500 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the ester group is a strong and sharp band, usually found in the range of 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings give rise to bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the ester will have characteristic bands as well.

FT-Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the C-C bonds of the aromatic rings, often produce stronger signals in Raman than in IR spectroscopy. This can be particularly useful for characterizing the skeletal vibrations of the benzo[e]indole core. The combination of both FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule. nih.gov

Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Stretch3300 - 3500FT-IR
Aromatic C-H Stretch3000 - 3100FT-IR, FT-Raman
C=O Stretch (Ester)1700 - 1730FT-IR (Strong), FT-Raman (Moderate)
Aromatic C=C Stretch1400 - 1600FT-IR, FT-Raman
C-O Stretch (Ester)1100 - 1300FT-IR

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsional angles, confirming its connectivity and conformation in the solid state.

Expected Crystallographic Parameters for this compound (Inferred from Analogues)
ParameterExpected FeatureReference/Analogue
Molecular GeometryLargely planar benzo[e]indole ring systemIndole-2-carboxylic acid researchgate.net
Intermolecular InteractionsN-H···O hydrogen bonding between the indole NH and the ester C=OPentyl 2-(1H-indole-2-carboxamido)benzoate scispace.com
Crystal PackingFormation of chains or sheets via hydrogen bondsIndole-2-carboxylic acid researchgate.net

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of molecules, providing information about their electronic transitions. The extended π-conjugated system of the benzo[e]indole core in this compound is expected to give rise to distinct absorption and emission characteristics.

The UV-Vis absorption spectrum is characterized by one or more absorption maxima (λ_abs), corresponding to electronic transitions from the ground state to excited states. For benzo[g]indole derivatives, absorption maxima have been observed in the deep blue region of the electromagnetic spectrum. rsc.org A study on novel benzophospholo[3,2-b]indole derivatives showed absorption maxima in the range of 299–307 nm with a broader absorption around 355 nm. beilstein-journals.org The exact position and intensity of these bands are influenced by the specific substitution pattern on the benzo[e]indole ring system.

Many indole derivatives are known to be fluorescent, and benzo[e]indole compounds are no exception. Upon excitation with an appropriate wavelength of light, fluorescent molecules emit light at a longer wavelength (fluorescence emission maximum, λ_em). Benzo[g]indole-cored compounds have been developed as deep blue fluorescent materials for organic light-emitting diodes (OLEDs), with emission peaks around 410-416 nm and high photoluminescence quantum yields. rsc.org The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the surrounding environment. For example, some benzophospholo[3,2-b]indole derivatives exhibit strong blue fluorescence with emission maxima around 450 nm and high quantum yields up to 75%. beilstein-journals.org

Photophysical Properties of Representative Benzoindole Derivatives
Compound ClassAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Quantum Yield (Φ)
Benzophospholo[3,2-b]indoles beilstein-journals.org299-307, ~355~450up to 75%
Benzo[g]indole-cored D-π-A systems rsc.org-~410-416up to 76%
Squaraine dyes from benzo[e]indole uminho.pt---

Vi. Theoretical and Computational Chemistry Studies on Methyl 3h Benzo E Indole 2 Carboxylate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetic Characterization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and stability of methyl 3H-benzo[e]indole-2-carboxylate. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used to determine the optimized molecular geometry.

These calculations yield key energetic and structural parameters. For analogous indole (B1671886) carboxylate systems, studies have shown that the fusion of a benzene (B151609) ring can influence bond lengths and angles significantly. For instance, in a related ethyl indole-2-carboxylate (B1230498), the C4-C9 bond length in the benzene ring is noted to be the longest at 1.426 Å due to the fusion with the indole moiety. The C2-C10 bond (1.465 Å) is elongated by the electron-withdrawing nature of the carboxylic group. The bond angles around the C2 atom typically sum to 360°, confirming its sp2 hybridization. Such calculations for this compound would precisely define its ground-state geometry and electronic distribution.

Natural Bond Orbital (NBO) analysis is another critical component of these studies. It elucidates hyperconjugative interactions and charge delocalization within the molecule. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, researchers can quantify the stability imparted by electron delocalization from the fused benzene ring and across the indole system.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound, including its synthesis. For example, the iodine-mediated one-pot synthesis of benzo[e]indoles from enaminones has been reported. Theoretical studies on such reactions would involve mapping the potential energy surface to identify the transition states and intermediates.

By calculating the activation energies for different proposed pathways, computational models can predict the most favorable reaction mechanism. For instance, in the cyclization step, DFT calculations can model the intramolecular electrophilic attack and subsequent aromatization, providing geometric details and the energy profile of the transition state. This allows for a rational understanding of the reaction's feasibility, regioselectivity, and the role of catalysts or mediators like molecular iodine. These insights are crucial for optimizing synthetic routes to achieve higher yields and purity.

Prediction of Spectroscopic Parameters and Molecular Orbital Analysis (HOMO-LUMO)

Theoretical methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions.

A core component of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be delocalized over the electron-rich benzo[e]indole ring system, while the LUMO would also be distributed across this conjugated system, likely with significant contributions from the carboxylate group. The energy of these orbitals is used to calculate global reactivity descriptors, as shown in the table below.

Table 1: Predicted Global Reactivity Descriptors (Note: The following values are illustrative, based on typical DFT calculations for similar aromatic heterocycles, as specific values for the target compound are not available in the cited literature.)

ParameterFormulaTypical Calculated Value (eV)Description
HOMO Energy (EHOMO)-~ -6.5 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (ELUMO)-~ -1.8 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO~ 4.7 eVIndicates chemical reactivity and stability.
Ionization Potential (I)-EHOMO~ 6.5 eVEnergy required to remove an electron.
Electron Affinity (A)-ELUMO~ 1.8 eVEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2~ 2.35 eVMeasures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)~ 0.21 eV-1Reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ)(I + A) / 2~ 4.15 eVMeasures the power to attract electrons.
Electrophilicity Index (ω)2) / (2η)~ 3.67 eVMeasures the electrophilic power of a molecule.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Conformational Analysis and Investigation of Intermolecular Interactions

Conformational analysis of this compound involves scanning the potential energy surface by rotating flexible bonds, such as the C-C and C-O bonds of the methyl carboxylate group, to identify the most stable conformers. This is crucial as the molecule's conformation can influence its biological activity and physical properties.

Furthermore, computational methods are used to study intermolecular interactions, which are key to understanding the molecule's behavior in condensed phases and its potential for forming complexes, such as in crystal engineering or ligand-receptor binding. DFT calculations can model non-covalent interactions like hydrogen bonding (if applicable with interaction partners) and π-π stacking, which are expected to be significant for this planar aromatic system. By analyzing dimers or larger clusters, the strength and geometry of these interactions can be quantified, providing insight into the self-assembly and molecular recognition properties of this compound.

Vii. Applications of Methyl 3h Benzo E Indole 2 Carboxylate As a Versatile Synthetic Building Block

Precursor for the Synthesis of Complex Polycyclic and Heterocyclic Systems

The indole-2-carboxylate (B1230498) scaffold is a well-established precursor for the synthesis of a variety of polycyclic and heterocyclic systems. The reactivity of the indole (B1671886) nucleus, particularly at the C3 position, allows for the annulation of additional rings, leading to the formation of intricate molecular frameworks. While specific examples detailing the direct use of methyl 3H-benzo[e]indole-2-carboxylate are not extensively documented in publicly available literature, the general reactivity of indole-2-carboxylates and their amide derivatives serves as a strong indicator of their potential in this area. For instance, indole-2-carboxamides have been demonstrated to be versatile handles for the synthesis of diversely substituted polycyclic indole structures through both intramolecular and intermolecular cyclization reactions. rsc.org These reactions often involve the functionalization of the indole nitrogen or the C3 position, followed by cyclization to form fused ring systems. It is plausible that this compound could undergo similar transformations, leading to novel polycyclic aromatic compounds with extended conjugation, which could be of interest in materials science and medicinal chemistry.

Construction of Functionalized Indole Derivatives and Analogues

The functionalization of the indole core is a cornerstone of medicinal chemistry, and indole-2-carboxylates are pivotal starting materials for such modifications. clockss.org The ester group at the 2-position can be readily transformed into other functional groups, such as amides or hydrazides, which can then be further elaborated. mdpi.com For example, the hydrazinolysis of indole-2-carboxylates yields indol-2-carbohydrazides, which can be reacted with various aldehydes and ketones to form hydrazones, or used in heterocyclization reactions to construct thiazole (B1198619) rings. mdpi.com

Furthermore, the indole nitrogen can be alkylated under basic conditions, and the C3 position is susceptible to electrophilic substitution, allowing for the introduction of a wide range of substituents. clockss.orgmdpi.com While specific studies on the functionalization of this compound are limited, the established reactivity of the parent indole-2-carboxylate system provides a robust framework for predicting its synthetic utility. The additional benzene (B151609) ring in the benzo[e]indole structure would likely influence the regioselectivity of these reactions and the properties of the resulting functionalized analogues.

Integration into Advanced Organic Materials for Optoelectronic Applications

The extended π-conjugated system of the benzo[e]indole core makes this compound an attractive building block for the development of advanced organic materials with tailored optoelectronic properties.

Benzoindole derivatives have shown significant promise as components of materials for organic light-emitting diodes (OLEDs). For instance, a benzo[g]indole-cored building block has been successfully utilized in the synthesis of deep blue fluorescent materials. rsc.org These materials, featuring a donor-π-acceptor-π-donor (D-π-A-π-D) structure, exhibited high photoluminescence quantum yields and were incorporated into OLEDs that displayed stable deep blue emission. rsc.org Although this example features a benzo[g] isomer, it highlights the potential of the benzoindole scaffold in designing efficient emitters for OLEDs. The electronic properties of the benzo[e]indole system could be similarly tuned through appropriate functionalization, making this compound a viable starting material for the synthesis of novel host or emissive materials for OLED applications. The introduction of various substituents onto the benzo[e]indole core can modulate the HOMO and LUMO energy levels, thereby controlling the emission color and efficiency of the resulting devices. mdpi.com

The application of benzoindole derivatives in organic solar cells (OSCs) has been demonstrated with promising results. A squaraine-based small molecule incorporating a 3H-benzo[e]indoline moiety has been synthesized and used as an electron donor in organic solar cells. researchgate.netnih.gov These devices exhibited a power conversion efficiency of 5.35% and a high short-circuit current. researchgate.netnih.gov The study highlighted that the benzo[e]indoline-based material possessed a higher hole mobility compared to its simpler indoline-based counterpart. researchgate.netnih.gov Although this research utilized the reduced indoline (B122111) form, it strongly suggests that the oxidized benzo[e]indole aromatic system, as present in this compound, could also serve as a valuable component in the design of new donor or acceptor materials for OSCs. The extended conjugation and potential for functionalization of the this compound core make it a candidate for creating materials with favorable absorption spectra and charge transport properties for efficient photovoltaic devices.

Strategic Intermediate in Total Synthesis of Complex Natural Product Analogues

Indole-2-carboxylates are valuable intermediates in the total synthesis of natural products and their analogues. clockss.org The indole-2-carboxylic acid moiety, readily obtained from the corresponding methyl ester, can be coupled with other fragments to build up the carbon skeleton of complex molecules. While there are no specific reports detailing the use of this compound in the total synthesis of natural products, the synthetic utility of the closely related indole-2-carboxylic acid is well-established. For example, indole-2-carboxylic acid has been used as a starting material in the synthesis of an analogue of the marine natural product dibromophakellin. nih.gov This synthesis involved the coupling of indole-2-carboxylic acid with L-proline methyl ester, followed by a series of transformations to construct the complex polycyclic structure of the target molecule. nih.gov This demonstrates the potential of the indole-2-carboxylate unit as a key building block in the assembly of complex molecular architectures. Given this precedent, this compound could serve as a strategic intermediate for the synthesis of novel analogues of natural products containing a benzo-fused indole core, potentially leading to compounds with interesting biological activities.

Viii. Future Research Directions and Emerging Paradigms in Benzo E Indole Chemistry

Development of Novel Catalytic Systems for Enhanced Regio- and Stereoselectivity

The synthesis of substituted benzo[e]indoles often presents challenges in controlling regioselectivity (the position of substitution) and stereoselectivity (the three-dimensional arrangement of atoms). The development of novel catalytic systems is a cornerstone of future efforts to address these challenges.

Transition Metal Catalysis : While classical methods for indole (B1671886) synthesis exist, modern research is increasingly focused on transition-metal-catalyzed reactions. organic-chemistry.org Catalysts based on palladium, rhodium, and copper have shown promise in the synthesis of various indole derivatives. acs.org Future work will likely involve the design of new ligands that can fine-tune the catalytic activity and selectivity for the specific construction of the benzo[e]indole ring system. For instance, catalyst-controlled stereodivergent synthesis has been demonstrated for indole-fused heterocycles, allowing access to different stereoisomers by simply changing the metal catalyst. acs.org

Asymmetric Organocatalysis : The use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. nih.gov Developing organocatalytic methods for the asymmetric synthesis of benzo[e]indole derivatives, particularly those with stereocenters, is a significant area for future exploration. This could involve, for example, asymmetric Michael additions or Mannich reactions to construct key intermediates with high enantiomeric purity. nih.gov

Photoredox Catalysis : Visible-light photoredox catalysis offers a mild and environmentally friendly approach to organic synthesis. Its application to the synthesis of complex heterocyclic systems is a rapidly growing field. Future research could explore photoredox-catalyzed C-H functionalization or cyclization reactions to construct the benzo[e]indole core under mild conditions.

Exploration of Unconventional Reaction Media and Techniques for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research in benzo[e]indole chemistry will undoubtedly focus on more sustainable and environmentally benign methodologies.

Alternative Solvents : The use of eco-friendly solvents such as water, ionic liquids, or bio-based solvents like propylene (B89431) carbonate can significantly reduce the environmental impact of chemical synthesis. researchgate.net Research into indole synthesis in such media has already shown promising results. rsc.orgrug.nl Future studies will aim to adapt and optimize these conditions for the efficient synthesis of benzo[e]indole derivatives.

Microwave and Ultrasound-Assisted Synthesis : Microwave irradiation and ultrasonication can often accelerate reaction rates, improve yields, and reduce side product formation. These techniques are well-suited for high-throughput synthesis and can contribute to more energy-efficient processes. The application of these enabling technologies to the synthesis of benzo[e]indoles is a promising avenue for future investigation.

Flow Chemistry : Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and process control. The development of flow-based methods for the synthesis and functionalization of benzo[e]indoles could enable more efficient and reproducible production of these compounds.

Expansion of Advanced Computational Methodologies for Predictive Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. grnjournal.us

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) : DFT methods are widely used to study the electronic structure, stability, and reactivity of molecules. numberanalytics.com TD-DFT can be employed to predict spectroscopic properties, such as UV-visible absorption and emission spectra. researchgate.net Future computational studies on benzo[e]indole derivatives will likely utilize these methods to:

Predict the regioselectivity of electrophilic and nucleophilic substitution reactions.

Elucidate the mechanisms of catalytic and non-catalytic reactions for their formation. acs.org

Design novel benzo[e]indole-based molecules with specific electronic and photophysical properties for applications in materials science. researchgate.net

Machine Learning and Artificial Intelligence : The application of machine learning and AI in chemistry is a rapidly emerging field. numberanalytics.com These technologies can be used to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes. In the context of benzo[e]indole chemistry, machine learning models could be trained on existing experimental data to predict the biological activity or material properties of new derivatives, thereby accelerating the discovery process. numberanalytics.com

Quantum Chemical Calculations for Reaction Prediction : Advanced computational methods are being developed to predict the feasibility and outcome of unknown chemical reactions. rsc.org These tools could be instrumental in identifying novel synthetic pathways to complex benzo[e]indole structures that are not accessible through traditional methods.

Integration of Benzo[e]indole Chemistry into Broader Synthetic Strategies and Material Science Innovations

The unique structural and electronic properties of the benzo[e]indole scaffold make it an attractive building block for the construction of more complex molecular architectures and functional materials.

Total Synthesis of Natural Products : While no prominent natural products containing the methyl 3H-benzo[e]indole-2-carboxylate moiety are widely known, the broader benzo[e]indole framework may be present in more complex natural products. Future synthetic efforts may target the total synthesis of such molecules, using novel methods for the construction of the core heterocyclic system.

Medicinal Chemistry : Indole derivatives are prevalent in many pharmaceuticals. The benzo[e]indole nucleus, as a larger, more lipophilic analogue of indole, offers a scaffold for the design of new therapeutic agents. Future research will likely explore the synthesis of benzo[e]indole libraries for screening against various biological targets. For instance, benzo[e]indole dyes have been investigated for their photo-induced anticancer activity. nih.gov

Materials Science : The extended π-system of the benzo[e]indole core suggests potential applications in organic electronics. Benzo[g]indole derivatives have been successfully used as building blocks for deep blue fluorescent materials in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net Similarly, benzo[b]selenophene/thieno[3,2-b]indole-based heteroacenes have been investigated as hole-transporting materials. nih.govacs.org Future research will likely focus on the synthesis and characterization of novel benzo[e]indole-containing polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. researchgate.net

Q & A

Q. What are the established synthetic routes for methyl 3H-benzo[e]indole-2-carboxylate and its derivatives?

  • Methodological Answer : A common approach involves the condensation of 3-formyl-1H-indole-2-carboxylate derivatives with nucleophiles like 2-aminothiazol-4(5H)-one under reflux in acetic acid (3–5 hours). Sodium acetate is often used as a catalyst to facilitate the reaction, followed by recrystallization from DMF/acetic acid to purify the product . The Fischer indole synthesis is another method, where hydrazones derived from ethyl pyruvate react under acidic conditions (HCl/EtOH), though this may yield unexpected byproducts (e.g., chloro-substituted derivatives) that require careful separation .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key characterization techniques include:
  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, methyl ester protons appear as singlets near δ 3.8–4.0 ppm, while indole NH protons resonate at δ ~12 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups like carbonyl (C=O) stretches at ~1700 cm⁻¹ .
    Recrystallization is critical for purity assessment, often using solvent systems like ethanol/water or DMF/acetic acid .

Q. What safety protocols are essential when handling methyl indole-2-carboxylate derivatives?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .
  • Waste Disposal : Segregate halogenated byproducts (e.g., chloro-substituted derivatives) and dispose via certified hazardous waste services .
  • Emergency Response : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water. Always consult a physician and provide the safety data sheet (SDS) .

Q. What role do methyl indole-2-carboxylates play in heterocyclic chemistry?

  • Methodological Answer : These compounds serve as precursors for synthesizing fused heterocycles. For example, oxidative coupling with 3-oxindoles generates cyclopenta[b]indole derivatives, which are scaffolds for bioactive molecules. Substituents on the indole ring (e.g., methoxy, benzyloxy) modulate reactivity and regioselectivity in cross-coupling reactions .

Q. How are intermediates like 3-formyl-1H-indole-2-carboxylate synthesized?

  • Methodological Answer : Vilsmeier-Haack formylation is a standard method: treat indole-2-carboxylate with POCl3/DMF to introduce the formyl group at the 3-position. The reaction is quenched with aqueous NaHCO3, and the product is isolated via vacuum filtration .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in Fischer indole synthesis?

  • Methodological Answer :
  • Temperature Control : Lowering reaction temperature (e.g., 60–70°C instead of reflux) reduces electrophilic substitution side reactions (e.g., chlorination) .
  • Solvent Selection : Polar aprotic solvents like DMF improve regioselectivity for the 3-position over competing 7-substitution .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2) or ionic liquids can enhance yield and reduce reaction time .

Q. What strategies address contradictory spectral data in indole-2-carboxylate derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Resolves ambiguities in NMR assignments (e.g., distinguishing NH protons from solvent peaks) .
  • Isotopic Labeling : Use deuterated analogs to confirm proton environments in complex mixtures.
  • Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify experimental data .

Q. How do electron-withdrawing substituents affect the reactivity of methyl indole-2-carboxylates?

  • Methodological Answer : Substituents like nitro or chloro groups at the 5- or 6-positions deactivate the indole ring, slowing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., SNAr with amines). For example, 6-chloro derivatives show higher reactivity in Suzuki-Miyaura cross-coupling due to reduced steric hindrance .

Q. What are the applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Enzyme Inhibition : Derivatives with thiazolidinone moieties inhibit kinases (e.g., BIBF 1120 analogs target VEGF receptors) .
  • Antimicrobial Agents : Modifications at the 3-position (e.g., benzyloxy groups) enhance activity against Gram-positive bacteria .
  • Prodrug Design : Ester hydrolysis in vivo releases carboxylic acids, improving bioavailability .

Q. What challenges arise during scale-up of methyl indole-2-carboxylate synthesis?

  • Methodological Answer :
  • Purification : Column chromatography is impractical at >10 g scales; switch to fractional crystallization or pH-dependent extraction .
  • Exothermic Reactions : Use jacketed reactors with controlled cooling during exothermic steps (e.g., Vilsmeier-Haack formylation) .
  • Byproduct Management : Implement inline IR or HPLC monitoring to detect impurities early .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.